molecular formula C16H17NO3 B2550839 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797643-13-0

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2550839
CAS No.: 1797643-13-0
M. Wt: 271.316
InChI Key: VALVJXVDJGBNQY-UHFFFAOYSA-N
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Description

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure fused with a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common route includes the formation of the benzodioxine ring through a ring-closing metathesis reaction. This is followed by the introduction of the azabicyclo[3.2.1]oct-2-ene moiety via a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts such as nitro-Grela catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective purification techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies using techniques like molecular docking and spectroscopy can elucidate the exact interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzodioxane
  • 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride
  • 6-Nitro-1,4-benzodioxane

Uniqueness

8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of the benzodioxine and azabicyclo[3.2.1]oct-2-ene moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential for functionalization.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(17-11-4-3-5-12(17)9-8-11)15-10-19-13-6-1-2-7-14(13)20-15/h1-4,6-7,11-12,15H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALVJXVDJGBNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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